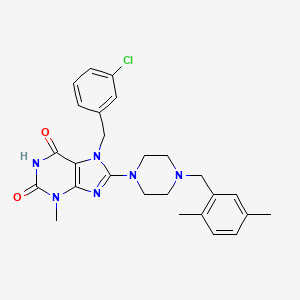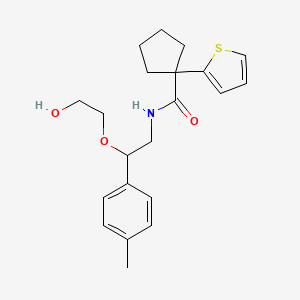![molecular formula C17H18N6O4 B2849928 N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide CAS No. 1170053-87-8](/img/structure/B2849928.png)
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment.
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its substrates and thus halting the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell division and proliferation, leading to a decrease in tumor growth .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .
生化分析
Biochemical Properties
It is known that this compound has shown good in vitro anti-proliferative activities
Cellular Effects
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide has shown to have significant effects on various types of cells. It has been found to inhibit the growth of leukemia cell lines
Molecular Mechanism
It is known that this compound has shown good in vitro anti-proliferative activities
Temporal Effects in Laboratory Settings
It is known that this compound has shown good in vitro anti-proliferative activities
Dosage Effects in Animal Models
It is known that this compound has shown good in vitro anti-proliferative activities
Metabolic Pathways
It is known that this compound has shown good in vitro anti-proliferative activities
Transport and Distribution
It is known that this compound has shown good in vitro anti-proliferative activities
Subcellular Localization
It is known that this compound has shown good in vitro anti-proliferative activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反应分析
Types of Reactions
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups .
科学研究应用
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has shown potential as an anticancer agent by inhibiting specific enzymes involved in cell proliferation.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have similar biological activities.
Morpholino derivatives: These compounds contain the morpholino group and exhibit various pharmacological properties .
Uniqueness
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
属性
IUPAC Name |
N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c24-14-2-1-12(10-27-14)17(25)18-3-4-23-16-13(9-21-23)15(19-11-20-16)22-5-7-26-8-6-22/h1-2,9-11H,3-8H2,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHLJTVMGYGULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=COC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2849847.png)
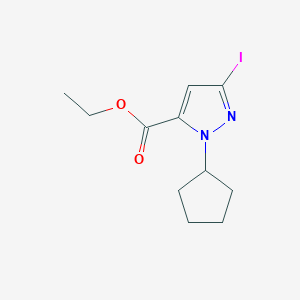
![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2849852.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849853.png)
![4-chloro-N-[4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2849855.png)
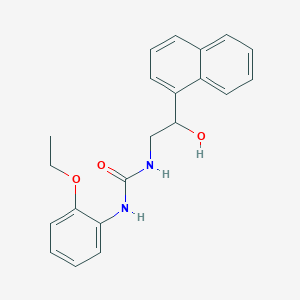
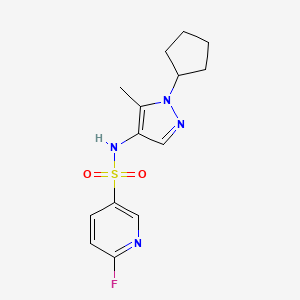
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2849860.png)
![N,N-diethyl-4-[(2-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2849862.png)
![N-({2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methyl)but-2-ynamide](/img/structure/B2849863.png)
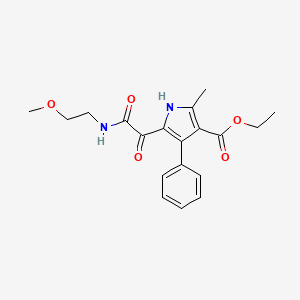
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2849866.png)
